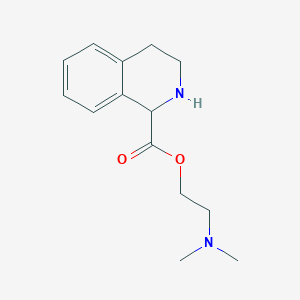
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are important structural motifs found in various natural products and therapeutic lead compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be achieved through multicomponent reactions. One common method involves the use of a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide react in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . This reaction produces the desired compound along with other by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of heterogeneous catalysts can be applied to scale up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antineuroinflammatory properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, particularly the D2 receptors . This interaction can modulate neurotransmitter release and influence various neurological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]: A complex derivative with potential biological activities.
Uniqueness
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylaminoethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
50341-98-5 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)9-10-18-14(17)13-12-6-4-3-5-11(12)7-8-15-13/h3-6,13,15H,7-10H2,1-2H3 |
Clave InChI |
PMDPZQIYJZLBFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1C2=CC=CC=C2CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


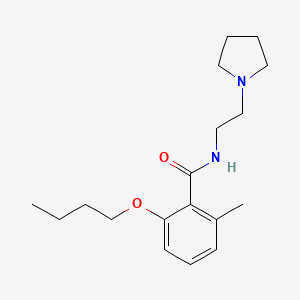


![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)




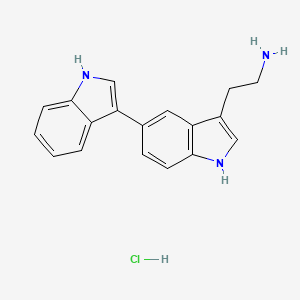

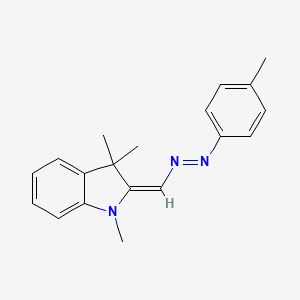
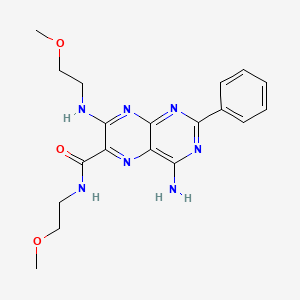
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)

